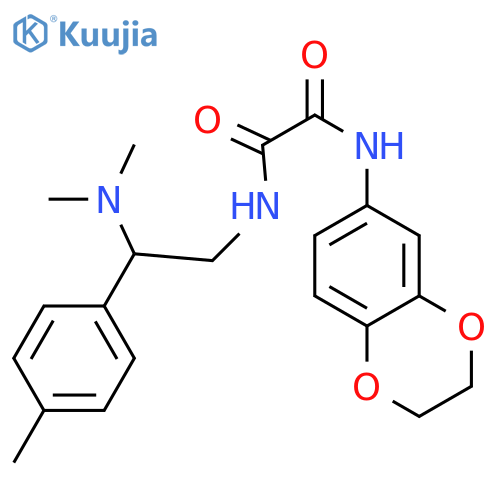

Cas no 899955-33-0 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-2-(dimethylamino)-2-(4-methylphenyl)ethylethanediamide)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-2-(dimethylamino)-2-(4-methylphenyl)ethylethanediamide 化学的及び物理的性質

名前と識別子

-

- N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]oxamide

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-2-(dimethylamino)-2-(4-methylphenyl)ethylethanediamide

-

- インチ: 1S/C21H25N3O4/c1-14-4-6-15(7-5-14)17(24(2)3)13-22-20(25)21(26)23-16-8-9-18-19(12-16)28-11-10-27-18/h4-9,12,17H,10-11,13H2,1-3H3,(H,22,25)(H,23,26)

- InChIKey: BALWYWWOFZFLFJ-UHFFFAOYSA-N

- ほほえんだ: C(NCC(N(C)C)C1=CC=C(C)C=C1)(=O)C(NC1=CC=C2OCCOC2=C1)=O

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-2-(dimethylamino)-2-(4-methylphenyl)ethylethanediamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2880-1929-30mg |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]ethanediamide |

899955-33-0 | 90%+ | 30mg |

$119.0 | 2023-04-30 | |

| Life Chemicals | F2880-1929-40mg |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]ethanediamide |

899955-33-0 | 90%+ | 40mg |

$140.0 | 2023-04-30 | |

| Life Chemicals | F2880-1929-15mg |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]ethanediamide |

899955-33-0 | 90%+ | 15mg |

$89.0 | 2023-04-30 | |

| Life Chemicals | F2880-1929-4mg |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]ethanediamide |

899955-33-0 | 90%+ | 4mg |

$66.0 | 2023-04-30 | |

| Life Chemicals | F2880-1929-5μmol |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]ethanediamide |

899955-33-0 | 90%+ | 5μl |

$63.0 | 2023-04-30 | |

| Life Chemicals | F2880-1929-2μmol |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]ethanediamide |

899955-33-0 | 90%+ | 2μl |

$57.0 | 2023-04-30 | |

| Life Chemicals | F2880-1929-5mg |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]ethanediamide |

899955-33-0 | 90%+ | 5mg |

$69.0 | 2023-04-30 | |

| Life Chemicals | F2880-1929-10mg |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]ethanediamide |

899955-33-0 | 90%+ | 10mg |

$79.0 | 2023-04-30 | |

| Life Chemicals | F2880-1929-75mg |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]ethanediamide |

899955-33-0 | 90%+ | 75mg |

$208.0 | 2023-04-30 | |

| Life Chemicals | F2880-1929-20mg |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]ethanediamide |

899955-33-0 | 90%+ | 20mg |

$99.0 | 2023-04-30 |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-2-(dimethylamino)-2-(4-methylphenyl)ethylethanediamide 関連文献

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-2-(dimethylamino)-2-(4-methylphenyl)ethylethanediamideに関する追加情報

Introduction to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-2-(dimethylamino)-2-(4-methylphenyl)ethylethanediamide (CAS No. 899955-33-0)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-2-(dimethylamino)-2-(4-methylphenyl)ethylethanediamide is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. With the CAS number 899955-33-0, this molecule has garnered attention due to its structural complexity and potential biological activities. The presence of a benzodioxin moiety and a diamine group suggests a unique set of interactions that could be exploited for therapeutic purposes.

The benzodioxin ring, also known as a tetrahydropyranone derivative, is a common structural motif in various bioactive compounds. Its ability to engage in hydrogen bonding and π-stacking interactions makes it a valuable component in drug design. In particular, the 6-hydroxyl group on the benzodioxin ring can serve as a point of modification for further functionalization, allowing for the creation of derivatives with enhanced solubility or binding affinity.

The diamine portion of the molecule, represented by -NHC(=NH)-NH₂, introduces multiple sites for interaction with biological targets. This moiety is particularly relevant in the context of enzyme inhibition and receptor binding studies. The presence of two amine groups enhances the compound's ability to form multiple hydrogen bonds, which can be crucial for achieving high affinity and selectivity in drug interactions.

The dimethylamino group at the 2-position of the ethyl chain adds another layer of complexity to the molecule. This group can influence both the electronic properties and steric environment of the molecule, potentially affecting its pharmacokinetic profile. Dimethylamino substituents are often found in pharmacologically active compounds due to their ability to modulate receptor activity and improve metabolic stability.

The 4-methylphenyl group, located on the ethyl chain, contributes to the hydrophobic character of the molecule. This aromatic ring can participate in π-stacking interactions with biological targets, which is a common mechanism of action for many small-molecule drugs. Additionally, the methyl substituent at position 4 can influence the conformational flexibility of the molecule, potentially affecting its binding affinity and solubility.

Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in drug discovery. The benzodioxin scaffold is particularly interesting due to its presence in natural products like salvinorin A, a potent κ-opioid receptor antagonist. Derivatives of benzodioxin have shown promise in various therapeutic areas, including pain management and neurological disorders.

The diamine functionality in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-2-(dimethylamino)-2-(4-methylphenyl)ethylethanediamide suggests potential applications in enzyme inhibition studies. For instance, this compound could be investigated as an inhibitor of metalloproteinases or other enzymes that require zinc coordination sites. The multiple amine groups provide multiple points for coordination with metal ions, which is essential for inhibiting enzymes that rely on metal cofactors.

In addition to its potential as an enzyme inhibitor, this compound may also exhibit kinase inhibition properties. The combination of a benzodioxin ring and a diamine moiety is reminiscent of known kinase inhibitors that have shown efficacy in preclinical studies. Further investigation into the structure-activity relationships (SAR) of this compound could reveal novel leads for kinase-targeted therapies.

The pharmacokinetic properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-2-(dimethylamino)-2-(4-methylphenyl)ethylethanediamide are also worthy of consideration. The presence of multiple hydrogen bond donors and acceptors suggests that this compound may have good solubility in both aqueous and organic phases, which is advantageous for formulation development. Additionally, the aromatic rings and amine groups could influence metabolic stability, making it important to assess these properties through computational modeling or experimental studies.

Recent advances in computational chemistry have enabled more accurate predictions of molecular properties and interactions. Techniques such as molecular dynamics simulations and quantum mechanical calculations can provide insights into how this compound might behave within biological systems. These computational approaches are particularly useful for identifying potential binding modes and optimizing lead structures before proceeding to experimental validation.

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-2-(dimethylamino)-2-(4-methylphenyl)ethylethanediamide presents several challenges due to its complex structure. However, modern synthetic methodologies have made significant progress in addressing these challenges. For instance, transition-metal-catalyzed reactions can be employed to construct key functional groups efficiently. Additionally, protecting group strategies can be utilized to ensure regioselective modifications during synthesis.

In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-2-(dimethylamino)-2-(4-methylphenyl)ethylethanediamide (CAS No. 899955-33-0) is a promising compound with potential applications in pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation into enzyme inhibition and kinase targeting therapies. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in drug discovery and development.

899955-33-0 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-2-(dimethylamino)-2-(4-methylphenyl)ethylethanediamide) 関連製品

- 253668-46-1(2-Fluoro-6-methoxybenzyl alcohol)

- 1393547-50-6(4-Bromo-6-iodopyridine-2-sulfonyl chloride)

- 2171615-66-8(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-1,3-thiazolidine-4-carboxylic acid)

- 2171273-69-9((1S)-1-3-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine)

- 73075-45-3(7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride)

- 2764581-60-2(ethyl 2-(dimethylamino)methylidene-3,4-dioxobutanoate)

- 101001-73-4(2,2-dimethylpropyl 2-bromoacetate)

- 1269530-95-1(2-(7-(Cyclopropanecarbonyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid)

- 1806165-43-4(Methyl 5-iodo-4-methyl-2-(trifluoromethoxy)pyridine-3-acetate)

- 1514780-09-6(6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)